molecular formula C12H11ClN4O3 B11726228 ethyl N-{[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl}carbamate

ethyl N-{[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl}carbamate

Cat. No.: B11726228
M. Wt: 294.69 g/mol
InChI Key: SQHROYQWWZYWAP-UHFFFAOYSA-N
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Description

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is a chemical compound with the molecular formula C12H11ClN4O3. It is known for its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a cyano group.

Properties

IUPAC Name

ethyl N-[2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHROYQWWZYWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate typically involves the reaction of ethyl cyanoacetate with 3-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate
  • Ethyl N-{2-(2-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate

Uniqueness

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring.

Biological Activity

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate, also known by its IUPAC name ethyl (2Z)-2-[(3-chlorophenyl)hydrazono]-2-cyanoethanoylcarbamate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 478048-45-2, is characterized by a complex structure that includes a hydrazone moiety, which is often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula for ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is C12H11ClN4O3. It is a solid compound with a purity of 90% and is primarily used in research settings to explore its biological potential.

Mechanisms of Biological Activity

Antitumor Activity : Preliminary studies suggest that compounds containing hydrazone groups exhibit significant antitumor properties. The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis. For instance, hydrazone derivatives have been shown to induce apoptosis in cancer cells by modulating mitochondrial functions and activating caspase pathways .

Antioxidant Properties : Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate may also possess antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical for preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity : The compound's potential antimicrobial properties are noteworthy. Research on related hydrazone derivatives has indicated efficacy against a range of pathogenic microorganisms, suggesting that ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate could be explored further for its ability to combat bacterial and fungal infections .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study involving hydrazone derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antioxidant Activity Assessment :
    • In vitro assays showed that similar compounds significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating a strong antioxidant capacity. The results suggest that these compounds could be developed as therapeutic agents for oxidative stress-related conditions .
  • Antimicrobial Testing :
    • A series of experiments evaluated the antimicrobial effects of hydrazone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited substantial inhibitory effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate, and how can purity be ensured?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, reacting 3-chlorophenylhydrazine with ethyl cyanoacetate under acidic conditions to form the hydrazone intermediate, followed by carbamate group introduction using phosgene or a safer alternative like triphosgene. Purity is achieved via recrystallization (ethanol/water) and confirmed by HPLC (≥98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Methodology :

  • FT-IR : A strong C≡N stretch near 2220 cm⁻¹ and carbonyl (C=O) stretches at ~1700 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (hydrazone).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl), ethyl group signals (δ 1.2–4.3 ppm), and absence of NH₂ peaks confirms hydrazone tautomerization.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z calculated from the formula C₁₁H₁₀ClN₅O₂ (exact mass requires HRMS) .

Q. How does the compound’s reactivity differ in polar vs. nonpolar solvents, and what precautions are needed during handling?

  • Methodology : The hydrazone and carbamate groups make it hydrolytically sensitive. In polar solvents (e.g., DMSO), monitor for decomposition via TLC. Use anhydrous conditions for reactions. Safety protocols include fume hood use, nitrile gloves, and neutralization of waste (due to potential cyanide release under extreme conditions) .

Advanced Research Questions

Q. How can tautomeric equilibria between hydrazone and azo forms be quantified, and what computational tools are recommended?

  • Methodology : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer shifts. Complement with DFT calculations (Gaussian 16) to model energy barriers. The azo form may dominate in nonpolar solvents, while the hydrazone form is stabilized in polar media. Cite Boltzmann population analysis for equilibrium ratios .

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

  • Methodology : If X-ray diffraction yields ambiguous results (e.g., disordered cyano groups), employ SHELXL refinement with twin law detection. For electron density maps, use Olex2 for model completion. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can in silico studies predict the compound’s potential as a kinase inhibitor?

  • Methodology : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (PDB: 1ATP). Validate docking poses with MD simulations (GROMACS). Use QSAR models (DRAGON descriptors) to correlate substituent effects (e.g., 3-Cl vs. 4-Cl) with inhibitory activity .

Q. What experimental designs assess the compound’s stability under oxidative stress?

  • Methodology : Expose the compound to H₂O₂ (1–5 mM) in PBS (pH 7.4) at 37°C. Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hrs. Identify byproducts (e.g., cleavage products via carbamate hydrolysis) and propose degradation pathways using kinetic modeling .

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